molecular formula C6H11F2N B13447309 1,1-Difluorohex-5-en-3-amine

1,1-Difluorohex-5-en-3-amine

Cat. No.: B13447309
M. Wt: 135.15 g/mol
InChI Key: BSLMQVMDIGVDMW-UHFFFAOYSA-N
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Description

1,1-Difluorohex-5-en-3-amine is an organic compound characterized by the presence of both fluorine atoms and an amine group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluorohex-5-en-3-amine typically involves the introduction of fluorine atoms into a hexene backbone followed by the incorporation of an amine group. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hexene, reacts with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluorohex-5-en-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluorohex-5-en-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluorohex-5-en-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the inhibition or activation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluorohex-5-en-3-amine: Similar structure but with an additional fluorine atom.

    1,1-Difluoropent-4-en-2-amine: Shorter carbon chain but similar functional groups.

    1,1-Difluorohexane-3-amine: Lacks the double bond in the hexene backbone

Uniqueness

1,1-Difluorohex-5-en-3-amine is unique due to its specific combination of fluorine atoms and an amine group on a hexene backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

1,1-difluorohex-5-en-3-amine

InChI

InChI=1S/C6H11F2N/c1-2-3-5(9)4-6(7)8/h2,5-6H,1,3-4,9H2

InChI Key

BSLMQVMDIGVDMW-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC(F)F)N

Origin of Product

United States

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